N-Acetyl-L-alanyl-L-leucine

Catalog No.
S15022119
CAS No.
78233-70-2
M.F
C11H20N2O4
M. Wt
244.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-L-alanyl-L-leucine

CAS Number

78233-70-2

Product Name

N-Acetyl-L-alanyl-L-leucine

IUPAC Name

(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

InChI

InChI=1S/C11H20N2O4/c1-6(2)5-9(11(16)17)13-10(15)7(3)12-8(4)14/h6-7,9H,5H2,1-4H3,(H,12,14)(H,13,15)(H,16,17)/t7-,9-/m0/s1

InChI Key

HIEIIANYSKARKE-CBAPKCEASA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)C

N-Acetyl-L-alanyl-L-leucine is a dipeptide derivative formed from the amino acids L-alanine and L-leucine, where the amino group of L-alanine is acetylated. This compound is classified as an N-acylated amino acid, which influences its solubility and biological activity. The molecular formula for N-Acetyl-L-alanyl-L-leucine is C11H20N2O3C_{11}H_{20}N_2O_3, and its molecular weight is approximately 232.29 g/mol. The compound exhibits unique structural properties that contribute to its interactions within biological systems, particularly in relation to amino acid transport and metabolism.

Typical of amino acids and their derivatives, including:

  • Hydrolysis: Under acidic or basic conditions, the acetyl group can be removed, regenerating L-alanine and L-leucine.
  • Transamination: The compound may participate in transamination reactions where the amino group can be transferred to α-keto acids, forming new amino acids.
  • Peptide Bond Formation: It can react with other amino acids or peptides to form larger polypeptides through peptide bond formation.

These reactions are crucial for understanding its metabolic pathways and potential therapeutic applications.

N-Acetyl-L-alanyl-L-leucine exhibits several biological activities, primarily linked to its role as a modified amino acid. Research indicates that it may influence:

  • Neuroprotective Effects: Similar compounds like N-acetyl-L-leucine have shown promise in treating neurodegenerative diseases by enhancing cerebral glucose metabolism and providing symptomatic relief in conditions such as Niemann-Pick disease type C .
  • Transport Mechanisms: The acetylation alters the uptake of the compound through specific transporters, such as organic anion transporters and monocarboxylate transporters, which may enhance its bioavailability compared to its parent amino acids .

The synthesis of N-Acetyl-L-alanyl-L-leucine typically involves:

  • Acetylation of L-Alanine: L-alanine is reacted with acetic anhydride or acetyl chloride to form N-acetyl-L-alanine.
  • Coupling with L-Leucine: The N-acetyl-L-alanine is then coupled with L-leucine using standard peptide coupling methods, such as using carbodiimides (e.g., Dicyclohexylcarbodiimide) or other coupling reagents.

This method allows for the selective formation of the desired dipeptide while minimizing side reactions.

N-Acetyl-L-alanyl-L-leucine has potential applications in various fields:

  • Pharmaceuticals: As a modified amino acid, it may serve as a precursor for drug development targeting neurological disorders.
  • Nutritional Supplements: Its role in enhancing amino acid profiles could be beneficial in dietary formulations aimed at muscle recovery and performance enhancement.
  • Research: It can be used in studies exploring peptide synthesis, transport mechanisms, and metabolic pathways involving branched-chain amino acids.

Interaction studies have shown that N-Acetyl-L-alanyl-L-leucine interacts with various transport proteins that facilitate its cellular uptake. For instance:

  • Organic Anion Transporters: The compound has been identified as a substrate for organic anion transporters (OAT1 and OAT3), which play significant roles in renal clearance and distribution within tissues .
  • Monocarboxylate Transporter: It also interacts with monocarboxylate transporters, which are crucial for transporting lactate and other metabolites across cell membranes .

These interactions highlight its potential utility in therapeutic contexts where enhanced delivery of compounds into cells is desired.

N-Acetyl-L-alanyl-L-leucine shares structural and functional similarities with several related compounds. Here are some notable comparisons:

CompoundStructure FeaturesUnique Properties
N-Acetyl-L-leucineAcetylated L-leucineApproved for treating vertigo; enhances glucose metabolism .
N-Acetyl-L-alanineAcetylated L-alanineUsed in various biochemical assays; simpler structure than N-acetyl dipeptides.
Acetyl-DL-leucineRacemic mixture of D- and L-enantiomersUsed clinically for vertigo; shows different pharmacokinetics compared to pure enantiomers .
N-Acetyl-DL-alanylleucineDipeptide combining D- and L-enantiomersPotentially broader spectrum of activity due to racemic nature.

Uniqueness

N-Acetyl-L-alanyl-L-leucine stands out due to its specific combination of L-alanine and L-leucine, which may provide unique pharmacological effects not observed in simpler acetylated amino acids. Its dual action related to both amino acids could enhance its efficacy in therapeutic applications targeting muscle metabolism and neurological functions.

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

244.14230712 g/mol

Monoisotopic Mass

244.14230712 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-11

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